molecular formula C11H8F2N2O2 B15116880 N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B15116880
M. Wt: 238.19 g/mol
InChI Key: DATOJTBHOUFJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a 1,2-oxazole ring substituted with a carboxamide group and a 2,4-difluorophenylmethyl moiety, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.19 g/mol

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C11H8F2N2O2/c12-8-2-1-7(9(13)5-8)6-14-11(16)10-3-4-15-17-10/h1-5H,6H2,(H,14,16)

InChI Key

DATOJTBHOUFJJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)C2=CC=NO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide typically involves the reaction of 2,4-difluorobenzylamine with 1,2-oxazole-5-carboxylic acid under appropriate conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for this compound may involve continuous-flow synthesis techniques to optimize yield and purity. These methods can include the use of automated reactors and precise control of reaction parameters to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-[(2,4-difluorophenyl)methyl]-1,2-oxazole-5-carboxamide is unique due to its combination of the oxazole ring and the difluorophenylmethyl group, which imparts distinct chemical and biological properties.

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